molecular formula C9H13NO3 B565098 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine CAS No. 120003-76-1

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine

Cat. No.: B565098
CAS No.: 120003-76-1
M. Wt: 183.207
InChI Key: CMWLUTITIFTTKX-UHFFFAOYSA-N
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Scientific Research Applications

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyridine derivatives, which undergo a series of chemical reactions to introduce the hydroxymethyl and methoxy groups at specific positions on the pyridine ring . The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in the production process. Safety measures and environmental considerations are also important aspects of industrial production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-4-methoxy-3-methylpyridine: Similar in structure but lacks the hydroxymethyl groups.

    2,5-Dihydroxy-4-methoxy-3-methylpyridine: Similar but with hydroxyl groups instead of hydroxymethyl groups.

Uniqueness

2,5-Dihydroxymethyl-4-methoxy-3-methylpyridine is unique due to the presence of both hydroxymethyl and methoxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

[6-(hydroxymethyl)-4-methoxy-5-methylpyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-6-8(5-12)10-3-7(4-11)9(6)13-2/h3,11-12H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWLUTITIFTTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CN=C1CO)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675852
Record name (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120003-76-1
Record name 4-Methoxy-3-methyl-2,5-pyridinedimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120003-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxy-3-methylpyridine-2,5-diyl)dimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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